ARN 077 (enantiomer)

NAAA inhibition enzyme assay IC50 comparison

Researchers requiring stereochemically pure material for NAAA inhibition studies face supply inconsistency. ARN 077 (enantiomer) (CAS 1439366-88-7) is the (2R,3S)-configured isomer that serves as the essential negative control for ARN 077, with a 28-fold lower potency (IC50 3.53 μM vs. 7 nM for the active enantiomer). - Validates on-target NAAA engagement when used alongside active ARN 077. - Enables chiral purity assessment in structure-activity relationship (SAR) studies. - Available in research-scale quantities with documented analytical purity.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
Cat. No. B10828025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN 077 (enantiomer)
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2
InChIInChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)/t12-,14+/m1/s1
InChIKeyPTVDTLVLQXSSEC-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARN077: NAAA Inhibition Baseline & Comparators


5-Phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate, also designated as ARN077 or URB913, is a synthetic β-lactone–carbamate hybrid belonging to the class of N-acylethanolamine acid amidase (NAAA) inhibitors [1]. It comprises a 2-methyl-4-oxooxetan-3-yl core (a β-lactone) linked via a carbamate moiety to a 5-phenylpentyl side chain [2]. NAAA is a cysteine hydrolase that degrades the endogenous lipid palmitoylethanolamide (PEA), an agonist of the anti-inflammatory transcription factor PPAR‑α [3]. This compound is employed as a pharmacological probe to sustain PEA levels in cellular and in vivo models, particularly for topical administration [4].

NAAA probe Sustains PEA levels for PPAR‑α pathway studies
Topical use Designed for local in vivo administration; rapid plasma hydrolysis limits systemic exposure
Stereochemistry (2R,3S)‑configured β‑lactone carbamate; enantiomer identity critical for target engagement

ARN077: Non-Interchangeable NAAA Inhibitor


NAAA inhibitors differ substantially in their molecular architecture, stereochemical requirements, and pharmacokinetic profiles, precluding straightforward substitution. 5-Phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate is distinguished by a carbamate–β-lactone scaffold that enhances stability relative to amide‑based analogs while retaining a defined stereoisomer requirement for target engagement [1]. Its plasma lability confines systemic exposure and favors topical application routes, whereas other NAAA inhibitors exhibit distinct plasma stabilities and tissue distributions [2]. Consequently, potency, selectivity, and in vivo utility are not transferable; the evidence below quantifies the compound’s specific differentiation.

! Carbamate‑β‑lactone scaffold differs from amide analogs; stability and reactivity profiles may shift.
! Plasma lability varies among NAAA inhibitors; systemic exposure and tissue distribution are not interchangeable.
! Stereochemistry is decisive; the (2R,3S) enantiomer shows markedly reduced NAAA inhibition.

ARN077: Quantitative Differentiation vs. Comparators


Enzymatic Potency vs. ARN726 and (S)-OOPP

ARN077 demonstrates higher potency for human NAAA than the structurally distinct comparator ARN726 (a 4-cyclohexylbutyl carbamate) and the early‑generation inhibitor (S)-OOPP. When measured under comparable recombinant enzyme conditions, ARN077 (IC50 = 7 nM) is 3.9‑fold more potent than ARN726 (IC50 = 27 nM) and 60‑fold more potent than (S)-OOPP (IC50 = 420 nM) [1]. This potency advantage is intrinsic to the β-lactone‑carbamate scaffold.

Enzymatic Potency vs. ARN726 and (S)-OOPP
Cross-study comparable
IC50 7 nM (human NAAA)
Reported assay potency context; supports lower compound usage in screening
3.9× vs ARN726 (27 nM), 60× vs (S)-OOPP (420 nM); recombinant enzyme, pH 5.0, 37°C
NAAA inhibition enzyme assay IC50 comparison

Stereoselectivity of NAAA Inhibition

NAAA inhibition is highly stereospecific. The active (2S,3R) stereoisomer (ARN077) inhibits rat NAAA with an IC50 of approximately 0.127 µM, whereas the (2R,3S) enantiomer is markedly less active, exhibiting an IC50 of 3.53 µM against the same enzyme . This 28‑fold difference underscores the critical requirement for the correct stereochemistry in procurement.

Stereoselectivity of NAAA Inhibition
Data to verify
~0.127 µM vs 3.53 µM (rat NAAA)
Enantiomer identity critical for target engagement; incorrect enantiomer yields near‑negligible activity
28‑fold difference between (2S,3R) and (2R,3S) enantiomers; source review recommended
stereoselectivity NAAA inhibition enantiomer comparison

Chemical Stability: Carbamate vs. Amide β-Lactones

Replacement of the amide bond with a carbamate (as in ARN077) reduces intramolecular nucleophilic attack on the β-lactone ring, thereby enhancing chemical stability [1]. While quantitative stability half‑life comparisons under identical conditions are not published, the carbamate series demonstrates improved shelf stability and handling robustness relative to earlier amide‑based β‑lactones (e.g., (S)-OOPP), a qualitative advantage noted in the medicinal chemistry optimization [2].

Chemical Stability: Carbamate vs. Amide
Class-level inference
Reduced intramolecular attack
Reported carbamate scaffold stability; may support handling robustness vs amide analogs
Qualitative SAR observation; quantitative half‑life data not published
chemical stability β-lactone carbamate modification

In Vivo Topical Efficacy vs. Corticosteroids

In a mouse model of allergic contact dermatitis, subchronic topical administration of ARN077 produced anti‑inflammatory effects comparable in magnitude to the potent corticosteroids clobetasol and dexamethasone [1]. Critically, unlike corticosteroids, ARN077 did not induce skin atrophy—a dose‑limiting side effect of topical steroids [2]. The effects were dose‑dependent and absent in PPAR‑α‑deficient mice, confirming on‑target mechanism [3].

In Vivo Inflammation Model vs. Corticosteroids
Direct head-to-head comparison
Ear edema suppression comparable to steroids
Reported comparator endpoint response; absence of skin atrophy supports NAAA‑specific pathway study
Mouse allergic dermatitis model, PPAR‑α‑dependent; not indicative of clinical superiority
in vivo efficacy dermatitis model topical administration

ARN077: Optimal Research Use Cases


Steroid-Sparing Topical Inflammation Models

ARN077 is ideally suited for topical application in rodent models of dermatitis, psoriasis, or pruritus. Its efficacy matches topical corticosteroids but lacks the atrophy side effect [1]. The compound elevates tissue PEA levels via NAAA inhibition, enabling dissection of PPAR‑α‑mediated anti‑inflammatory pathways without glucocorticoid receptor activation.

NAAA Target Engagement in Macrophage-Rich Tissues

Because ARN077 is rapidly hydrolyzed in plasma, systemic exposure is minimal, making it optimal for local (topical) target engagement experiments [1]. It can be used to validate NAAA inhibition in skin, lung, or joint tissues where macrophages are abundant, and its on‑target activity is confirmed by abrogation in PPAR‑α‑deficient animals [2].

Peripheral Pain and Hyperalgesia Models

Topical ARN077 dose‑dependently reverses heat hyperalgesia and mechanical allodynia in carrageenan‑ and nerve‑ligation‑induced rodent pain models [1]. Its activity is blocked by the PPAR‑α antagonist GW6471, confirming that the anti‑nociceptive effect is NAAA‑ and PPAR‑α‑dependent. This makes ARN077 a valuable tool for investigating peripheral pain initiation mechanisms.

Stereochemically Pure NAAA Inhibitor Studies

The 28‑fold potency difference between ARN077 and its (2R,3S) enantiomer underscores the need for stereochemically pure material. ARN077 serves as a reference standard for chiral purity assessments and for experiments where stereochemical fidelity is critical for NAAA inhibition [1].

Application
Selection Property
Validation Focus
Topical inflammation model research
PPAR‑α pathway engagement without glucocorticoid receptor activation
Tissue PEA elevation, inflammation endpoints, absence of skin atrophy
Local NAAA target engagement
Plasma‑labile profile suitable for topical tissue studies
NAAA inhibition in skin, lung, or joint; PPAR‑α dependency confirmation
Peripheral pain model research
NAAA‑ and PPAR‑α‑dependent anti‑hyperalgesic response
Heat hyperalgesia, mechanical allodynia endpoints; antagonist reversibility
Stereochemical purity standard
Enantiomer‑specific NAAA inhibition requirement
Chiral purity confirmation; target engagement restricted to active enantiomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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